molecular formula C11H12ClFO2 B13684019 5-(4-Chloro-3-fluorophenyl)pentanoic Acid

5-(4-Chloro-3-fluorophenyl)pentanoic Acid

Cat. No.: B13684019
M. Wt: 230.66 g/mol
InChI Key: NILMAKGGDBALBO-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone substituted with a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)pentanoic Acid typically involves the reaction of 4-chloro-3-fluorobenzene with a pentanoic acid derivative. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of peroxides or carboxylate salts.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)pentanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic Acid
  • 3-Fluorophenylacetic Acid
  • 5-Phenylpentanoic Acid

Uniqueness

5-(4-Chloro-3-fluorophenyl)pentanoic Acid is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of these substituents may enhance its potency and selectivity in various applications.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)pentanoic acid

InChI

InChI=1S/C11H12ClFO2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

NILMAKGGDBALBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)F)Cl

Origin of Product

United States

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